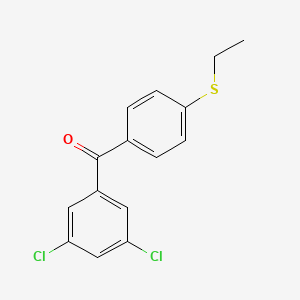

3,5-Dichloro-4'-(ethylthio)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dichloro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H12Cl2OS. It is a benzophenone derivative characterized by the presence of two chlorine atoms and an ethylthio group attached to the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-(ethylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-4’-(ethylthio)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-4’-(ethylthio)benzophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4’-(ethylthio)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to specific proteins or DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4’-Dichlorobenzophenone

- 3,5-Dichlorobenzophenone

- 4-Ethylthio-3,5-dichlorobenzophenone

Uniqueness

3,5-Dichloro-4’-(ethylthio)benzophenone is unique due to the presence of both chlorine atoms and an ethylthio group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it valuable in specific synthetic and research applications.

Biologische Aktivität

3,5-Dichloro-4'-(ethylthio)benzophenone (DCETBP) is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, antimicrobial effects, anti-inflammatory potential, and neuroprotective abilities, supported by case studies and research findings.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C15H12Cl2OS

CAS Number : 951885-62-4

The structure of DCETBP features dichloro substituents and an ethylthio group, which contribute to its unique biological activity. The presence of these functional groups enhances its interaction with various biological targets.

DCETBP exhibits a range of biochemical properties that influence its biological activity:

- Receptor Modulation : It has been shown to interact with metabotropic glutamate receptors (mGluRs), particularly mGluR5, which are involved in neurological functions. This interaction may provide neuroprotective effects by inhibiting excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

DCETBP demonstrates notable antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Inhibitory |

These findings highlight the potential of DCETBP as an antimicrobial agent, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies indicate that DCETBP may possess anti-inflammatory properties. Research has shown that it can reduce the secretion of pro-inflammatory cytokines in vitro. The following table illustrates the effects on specific cytokines:

| Cytokine | Effect | Reference |

|---|---|---|

| IL-6 | Decreased secretion | |

| TNF-α | Decreased secretion |

These results suggest that DCETBP could be beneficial in treating inflammatory diseases by modulating cytokine levels.

Neuroprotective Effects

A significant area of research focuses on the neuroprotective effects of DCETBP. A study by Siliprandi et al. (1992) demonstrated that treatment with DCETBP mitigated neuronal damage in animal models subjected to excitotoxic stress. The results indicated a significant reduction in neuronal apoptosis when treated with this compound compared to controls.

Pharmacological Applications

Research published in the European Journal of Pharmacology emphasizes the potential of DCETBP as a therapeutic agent for neurodegenerative diseases. Its ability to selectively target mGluR5 offers a promising avenue for drug development aimed at reducing excitotoxicity-related damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of DCETBP:

- Neuroprotective Study : Siliprandi et al. (1992) found that DCETBP significantly reduced neuronal apoptosis in models subjected to excitotoxic stress.

- Antimicrobial Efficacy : Various studies have confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its broad-spectrum antimicrobial activity.

- Anti-inflammatory Research : Studies suggest that DCETBP can modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLVGHZZQXSVGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.